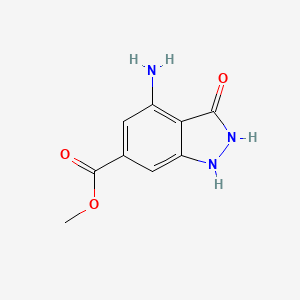

Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-3-oxo-1,2-dihydroindazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-15-9(14)4-2-5(10)7-6(3-4)11-12-8(7)13/h2-3H,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOASRDXFDKQTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)NNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646366 | |

| Record name | Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-26-6 | |

| Record name | Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

- Aniline Derivative Synthesis: Commercially available methyl 4-amino-2-methoxybenzoate is used as a starting material. Selective iodination at the 5-position is achieved using N-iodosuccinimide to yield iodoaniline intermediates.

- Suzuki Coupling: Introduction of alkyl groups (e.g., isopropyl) via Suzuki coupling with isopropenyltrifluoroborate, followed by hydrogenation to saturate olefins.

- Ortho-Formylation: Using paraformaldehyde in the presence of magnesium chloride and trimethylamine to introduce formyl groups ortho to amino substituents.

Formation of the Indazole Core

- Cyclization to form the 2,3-dihydro-1H-indazole ring is achieved through condensation reactions involving hydrazine derivatives or related nitrogen nucleophiles with appropriate carbonyl-containing intermediates.

- The oxo group at position 3 is introduced by oxidation or by using keto precursors during cyclization.

Esterification and Functional Group Transformations

- The carboxylic acid is converted to the methyl ester via standard esterification methods, often involving acidic or acidic-catalyzed methanolysis.

- Amino groups are preserved or introduced by reduction of nitro precursors or direct amination reactions.

Purification and Characterization

- Purification is typically performed by flash chromatography using silica gel or reverse-phase chromatography.

- Characterization involves NMR (1H and 13C), LC-MS, and sometimes X-ray crystallography to confirm regioselectivity and structure.

Detailed Synthetic Procedure Example (Based on Literature)

| Step | Reaction | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1 | Selective iodination of methyl 4-amino-2-methoxybenzoate | N-iodosuccinimide, solvent: acetonitrile, room temperature | Iodoaniline intermediate obtained with high regioselectivity |

| 2 | Suzuki coupling to install isopropyl group | Isopropenyltrifluoroborate, Pd catalyst, base (e.g., K2CO3), reflux | Alkylated intermediate after hydrogenation |

| 3 | Ortho-formylation | Paraformaldehyde, MgCl2, trimethylamine, solvent: THF or DMF | Introduction of formyl group ortho to amino group |

| 4 | Cyclization to form indazole ring | Hydrazine hydrate or hydrazine derivatives, reflux in ethanol or suitable solvent | Formation of 2,3-dihydro-1H-indazole core with 3-oxo group |

| 5 | Esterification | Methanol, acid catalyst (e.g., H2SO4), reflux | Methyl ester formation at carboxylate position |

| 6 | Purification | Silica gel chromatography, gradient elution with ethyl acetate/hexane or methanol/DCM | Pure this compound obtained |

Research Findings and Analytical Data

- Regioselectivity: NMR spectroscopy reveals distinct chemical shifts for protons near the oxo and amino substituents, confirming the substitution pattern. For example, the H6 proton adjacent to the oxo group shows a downfield shift due to deshielding effects.

- Yield: Multi-step syntheses report overall yields ranging from moderate to good (20-70%) depending on the efficiency of each step, particularly the cyclization and halogenation steps.

- Purity: LC-MS and HPLC methods confirm high purity (>95%) of the final compound, with retention times consistent with the expected molecular weight and structure.

- Structural Confirmation: 1H and 13C NMR, COSY, and NOE experiments are used to assign proton and carbon environments, confirming the indazole ring formation and substitution positions.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting Material | Methyl 4-amino-2-methoxybenzoate |

| Key Reagents | N-iodosuccinimide, isopropenyltrifluoroborate, hydrazine hydrate, paraformaldehyde |

| Catalysts | Pd-based catalyst for Suzuki coupling |

| Solvents | Acetonitrile, THF, ethanol, methanol |

| Temperature Range | Room temperature to reflux (25–110 °C) |

| Purification Methods | Flash chromatography (silica gel), reverse-phase chromatography |

| Characterization Techniques | NMR (1H, 13C), LC-MS, HPLC, COSY, NOE |

Additional Notes

- The synthetic routes may vary depending on the availability of starting materials and desired substitution patterns on the indazole ring.

- Oxidation steps to install the oxo group at position 3 can be performed using chromium trioxide or other oxidizing agents with regioselective control.

- The amino group at position 4 can be introduced either by reduction of nitro intermediates or direct amination strategies.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has demonstrated an IC50 value of 5.15 µM against K562 leukemia cells, indicating its potential as an anticancer agent with reduced toxicity to normal cells.

| Cell Line | IC50 (µM) | Effect on Apoptosis | Effect on Cell Cycle |

|---|---|---|---|

| K562 | 5.15 | Induces apoptosis | G0/G1 phase increase |

| A549 | Not specified | Not specified | Not specified |

| PC-3 | Not specified | Not specified | Not specified |

| Hep-G2 | Not specified | Not specified | Not specified |

Biological Research

The compound is being explored for its role as an enzyme inhibitor or receptor modulator:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation, potentially leading to apoptosis in cancer cells.

Chemical Synthesis and Material Science

In organic synthesis, this compound serves as a building block for more complex molecules. Its unique chemical properties allow it to participate in various reactions such as oxidation, reduction, and nucleophilic substitutions:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The carbonyl group can be reduced to form corresponding alcohols.

These reactions facilitate the development of new materials and chemical processes in industrial applications.

Case Studies and Research Findings

Several studies have focused on the biological activity and therapeutic potential of this compound:

- Antitumor Studies : Research has shown that derivatives of this compound can selectively induce apoptosis in cancer cell lines while sparing normal cells.

- Mechanism of Action : Investigations into its mechanism reveal that it may interact with specific molecular targets within cells, modulating their activity and influencing cellular pathways related to growth and survival.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid

- Structure : Differs in the position of substituents, with a carboxylic acid at position 4 and a ketone at position 3.

- Key Properties : The carboxylic acid group enhances hydrophilicity, increasing aqueous solubility compared to the methyl ester in the target compound. This derivative is prominently used in drug analysis, highlighting its role in quality control and method validation .

- Applications : USP methods for pharmaceutical analysis, leveraging its polar functional groups for chromatographic detection.

4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid

- Structure : Features a bromine atom at position 4, a hydroxyl group at position 3, and a carboxylic acid at position 6.

- The hydroxyl and carboxylic acid groups contribute to strong hydrogen-bonding networks, influencing crystal packing and stability .

- Applications : Serves as a synthetic intermediate for brominated pharmaceuticals or agrochemicals.

3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Structure : Contains a pyrazoline ring fused to a tetrahydroindole moiety, with a chlorophenyl substituent and carbothioamide group.

- Key Properties : The carbothioamide group introduces sulfur-based interactions (e.g., van der Waals forces), while the chlorophenyl group enhances lipophilicity. This compound’s IR and NMR data (e.g., C=S stretch at 1092 cm⁻¹) are critical for structural elucidation .

Physicochemical and Crystallographic Comparisons

Hydrogen-Bonding Patterns

- Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate: The amino (NH₂) and ketone (C=O) groups can form intermolecular hydrogen bonds, influencing solubility and crystal packing.

- 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid: The hydroxyl and carboxylic acid groups create extensive hydrogen-bonding networks, as analyzed via graph set theory, which is critical for understanding supramolecular assembly in crystals .

Crystallographic Analysis

- Structural data for indazole derivatives are often resolved using SHELX and ORTEP software. For example, SHELXL is widely employed for small-molecule refinement, while ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry .

- The Cambridge Structural Database (CSD) provides access to over 250,000 crystal structures, enabling comparative studies of bond lengths, angles, and torsion angles in indazole derivatives .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Drug Design : The methyl ester in the target compound offers a balance between solubility and membrane permeability, advantageous for oral bioavailability. In contrast, carboxylic acid derivatives (e.g., 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid) are more suited for parenteral formulations due to higher hydrophilicity .

- Synthetic Utility : Brominated and chlorinated analogs (e.g., 4-bromo-3-hydroxy-1H-indazole-6-carboxylic acid) serve as versatile intermediates for further functionalization via cross-coupling reactions .

- Crystallography : Advanced tools like SHELX and ORTEP enable precise structural comparisons, aiding in the rational design of indazole-based therapeutics with optimized crystal properties .

Biological Activity

Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate (CAS No. 885521-26-6) is a member of the indazole family, known for its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Overview of this compound

This compound is synthesized through a series of chemical reactions that typically involve the condensation of appropriate starting materials. The final product is characterized by its indazole core, which is crucial for its biological activity. The compound has been identified as a potential scaffold for developing anticancer agents due to its ability to modulate various cellular pathways.

This compound interacts with specific molecular targets in cells. It may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact pathways can vary based on the type of cancer and the specific conditions under which the compound is used.

Antitumor Activity

Recent studies have evaluated the antitumor activity of indazole derivatives, including this compound. One notable study assessed a related compound (designated as 6o ) against several human cancer cell lines:

| Cell Line | IC50 (µM) | Effect on Apoptosis | Effect on Cell Cycle |

|---|---|---|---|

| K562 | 5.15 | Induces apoptosis | G0/G1 phase increase |

| A549 | Not specified | Not specified | Not specified |

| PC-3 | Not specified | Not specified | Not specified |

| Hep-G2 | Not specified | Not specified | Not specified |

The compound exhibited selective cytotoxicity, showing a lower IC50 value against cancer cells compared to normal cells (HEK-293), indicating its potential as an anticancer agent with reduced toxicity .

Mechanisms of Inducing Apoptosis

The compound's ability to induce apoptosis was linked to its effects on key proteins involved in cell survival:

- Bcl-2 Family Proteins : The treatment with the compound decreased Bcl-2 expression (an anti-apoptotic protein) while increasing Bax expression (a pro-apoptotic protein), suggesting a shift towards pro-apoptotic signaling.

- p53/MDM2 Pathway : The compound upregulated p53 expression while downregulating MDM2, disrupting the balance of these proteins and promoting apoptosis in K562 cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives for their biological activities:

- Anticancer Potential : A study demonstrated that derivatives similar to this compound showed promising results against various cancer cell lines, indicating their potential use in cancer therapy .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the indazole structure can significantly affect biological activity, suggesting avenues for optimizing these compounds for therapeutic use .

Q & A

Q. What are the standard synthetic methodologies for Methyl 4-amino-3-oxo-2,3-dihydro-1H-indazole-6-carboxylate?

A common approach involves condensation reactions under reflux conditions. For example, analogous indazole derivatives are synthesized by reacting intermediates like 3-formyl-indole-2-carboxylates with aminothiazolones in acetic acid with sodium acetate as a catalyst. This method ensures regioselectivity and moderate yields (~60–75%). Post-synthesis purification via recrystallization (e.g., using DMF/acetic acid mixtures) is critical to isolate the target compound . Alternative routes may employ cyclization of hydrazine derivatives with ketones or esters under acidic or basic conditions, though reaction optimization is required to minimize side products.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm substituent positions and hydrogen environments (e.g., NH protons resonate at δ 5.5–6.5 ppm, while aromatic protons appear at δ 7.0–8.5 ppm).

- X-ray crystallography : Resolves 3D molecular geometry and confirms the presence of intramolecular hydrogen bonds (e.g., N–H···O=C interactions between the amino and carbonyl groups). SHELXL is widely used for refinement, leveraging high-resolution data to model thermal displacement parameters .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 235.082 for CHNO).

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disordered atoms, twinning) be addressed for this compound?

For small-molecule refinement, SHELXL is recommended due to its robust handling of anisotropic displacement parameters and hydrogen-bond constraints. In cases of twinning (common in polar space groups), the HKLF5 format in SHELXL allows for twin-law corrections. Disordered solvent molecules can be modeled using PART instructions and restrained isotropic displacement parameters (ISOR). High-resolution data (<1.0 Å) improves the reliability of electron density maps .

Q. What methodologies are used to analyze hydrogen-bonding networks in its crystal lattice?

Graph set analysis (GSA) is applied to classify hydrogen bonds into motifs like D (donor), A (acceptor), and R (ring patterns). For example, the NH group may form a D(2) motif with adjacent carbonyl oxygens, while intermolecular N–H···O interactions create infinite chains ( C(4) motif). Software like Mercury (CCDC) or Platon aids in visualizing and quantifying these networks .

Q. How can conformational flexibility in the dihydroindazole ring impact experimental data interpretation?

The dihydroindazole ring may adopt non-planar conformations due to puckering, quantified using Cremer-Pople coordinates (e.g., puckering amplitude and phase angle ). For six-membered rings, chair or boat conformations are possible. Molecular dynamics simulations (AMBER or Gaussian) predict dominant conformers, while variable-temperature NMR detects dynamic equilibria. Discrepancies between calculated (DFT) and observed (XRD) geometries may arise from crystal packing forces .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity, as impurities (e.g., unreacted hydrazine) may skew bioassay results.

- Polymorph screening : Differential scanning calorimetry (DSC) and powder XRD identify polymorphic forms with distinct solubilities or activities.

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability in IC values .

Methodological Recommendations

- Synthetic optimization : Explore microwave-assisted synthesis to reduce reaction times and improve yields.

- Crystallization : Use slow evaporation from ethanol/water mixtures to grow single crystals suitable for XRD.

- Data validation : Cross-reference spectroscopic data with computed NMR shifts (GIAO-DFT/B3LYP/6-311+G(d,p)) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.